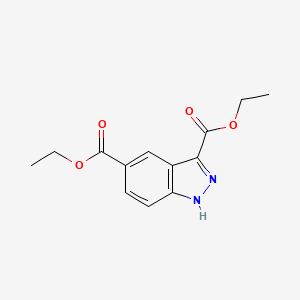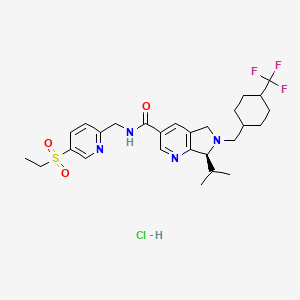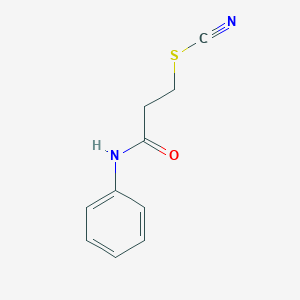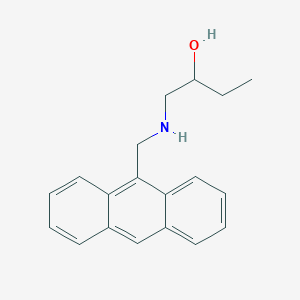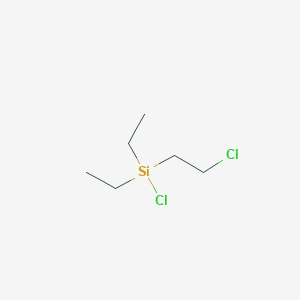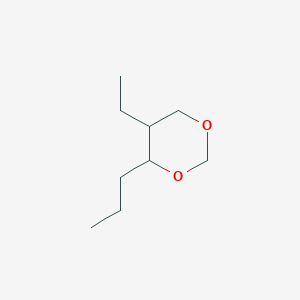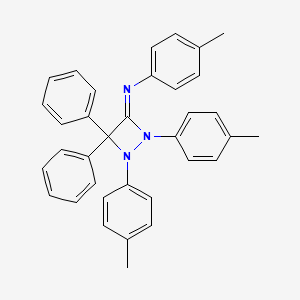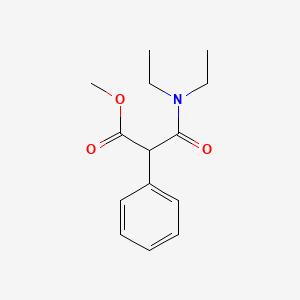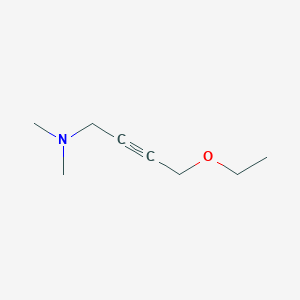
N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system, which is known for its biological activity and versatility in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The process may also involve N-alkylation and the use of various reagents such as aryl hydrazines, ketones, and alkyl halides .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The process would also involve stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential biological activity.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Known for its anti-inflammatory properties.
Uniqueness
N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide is unique due to its specific structural features, such as the presence of both indole and quinoline rings, which may confer distinct biological and chemical properties.
Propiedades
Número CAS |
62295-15-2 |
|---|---|
Fórmula molecular |
C20H16N4S2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide |
InChI |
InChI=1S/C20H16N4S2/c1-2-24-17-10-6-4-8-14(17)18(20(24)26)22-23-19(25)16-12-11-13-7-3-5-9-15(13)21-16/h3-12,26H,2H2,1H3 |
Clave InChI |
VCAXOIWTFJWYHB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C1S)N=NC(=S)C3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)

